molecular formula C2H2FN B113751 Fluoroacetonitrile CAS No. 503-20-8

Fluoroacetonitrile

Cat. No. B113751
CAS RN: 503-20-8
M. Wt: 59.04 g/mol
InChI Key: GNFVFPBRMLIKIM-UHFFFAOYSA-N
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Description

Fluoroacetonitrile is a chemical compound with the molecular formula C2H2FN . It is a clear liquid that is colorless to almost colorless . It is slightly soluble in water .


Synthesis Analysis

Fluoroacetonitrile can be synthesized from chloroacetamide with cyanuric chloride . Another method involves the reaction of chloroacetamide (CA, CH2ClCONH2) with potassium fluoride .


Molecular Structure Analysis

The molecular structure of Fluoroacetonitrile is represented by the InChI string InChI=1S/C2H2FN/c3-1-2-4/h1H2 . Its molecular weight is 59.04 g/mol , and its exact mass and monoisotopic mass are 59.017127230 g/mol .


Chemical Reactions Analysis

Fluoroacetonitrile has been found to have applications in electric double-layer capacitors (EDLCs) . It can improve the performance of EDLCs .


Physical And Chemical Properties Analysis

Fluoroacetonitrile has a density of 1.061 g/mL at 25 °C (lit.), a melting point of -13 °C, and a boiling point of 79-80 °C (lit.) . Its flash point is 7°F . The vapor pressure is 88.8mmHg at 25°C . The refractive index is 1.333 .

Mechanism of Action

Target of Action

Fluoroacetonitrile (FAN) is primarily used as a solvent in electric double-layer capacitors (EDLCs) . The primary targets of FAN are the components of these capacitors, where it interacts with the electrolyte to influence the overall performance of the device .

Mode of Action

FAN interacts with its targets by influencing the electrolytic conductivity and capacitance of the EDLCs . Although the electrolytic conductivity of FAN is slightly lower than that of acetonitrile (AN), another commonly used solvent, the capacitance of a model cell using FAN is higher than those obtained for AN and propylene carbonate (PC) .

Biochemical Pathways

The biochemical pathways influenced by FAN primarily involve the electrochemical processes within the EDLCs . By altering the polarity of the solvent through partial fluorination, FAN can improve the performance of these devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of FAN, we can consider its properties such as relative permittivity, dynamic viscosity, and electrolytic conductivity . These properties influence its behavior in the EDLCs and impact the overall performance of the device .

Result of Action

The result of FAN’s action is an improvement in the performance of the EDLCs . Despite its slightly lower electrolytic conductivity compared to AN, the use of FAN as a solvent results in a higher capacitance for the model cell .

Action Environment

The action of FAN can be influenced by environmental factors such as temperature, which can affect its physical and electrochemical properties

Safety and Hazards

Fluoroacetonitrile is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also advised to take off immediately all contaminated clothing .

Future Directions

Fluoroacetonitrile has been found to enable lithium-ion batteries to simultaneously achieve high energy density, fast charging, and a wide operating temperature range . This discovery could have far-reaching consequences in making electric vehicles more practical in extreme weather .

properties

IUPAC Name

2-fluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198301
Record name Acetonitrile, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoroacetonitrile

CAS RN

503-20-8
Record name Acetonitrile, fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for Fluoroacetonitrile?

A1: Fluoroacetonitrile (C2H2FN) has a molecular weight of 59.04 g/mol. Its millimeterwave spectrum has been extensively studied []. The rotational constants, quartic and sextic centrifugal distortion constants have been determined using both the symmetric top reduction by van Eijck and Typke and the s-reduction of Watson [].

Q2: How does Fluoroacetonitrile behave as a solvent in electrochemical applications?

A2: Fluoroacetonitrile (FAN) exhibits potential as an alternative solvent for electric double-layer capacitors (EDLCs) []. While its electrolytic conductivity is slightly lower compared to acetonitrile, a model cell using FAN demonstrated higher capacitance than those using acetonitrile or propylene carbonate []. This suggests that FAN, due to its higher polarity, might enhance EDLC performance [].

Q3: Is Fluoroacetonitrile stable at high temperatures?

A3: Under neutral conditions, 2-(2-naphthyl)-2-fluoroacetonitrile, a specific α-aryl-α-fluoroacetonitrile, demonstrates configurational stability when heated up to 130°C for 6 hours [].

Q4: Can Fluoroacetonitrile be used in asymmetric synthesis?

A4: Yes, 2-aryl-2-fluoroacetonitriles are gaining interest as versatile building blocks in asymmetric synthesis []. A palladium(phosphinoxazoline) catalyzed method has been developed for the asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles []. This reaction allows for the formation of a C-C bond and the incorporation of two adjacent chiral centers, resulting in moderate to good yields, high enantioselectivities, and a diastereomeric ratio of up to 15:1 [].

Q5: How does Fluoroacetonitrile react with silicon surfaces?

A5: Fluoroacetonitrile interacts with the Si(100)-2×1 surface through a C≡N [2 + 2] cycloaddition-like reaction []. This is in contrast to chloroacetonitrile, which exhibits both C≡N [2 + 2] cycloaddition-like and ene-like reactions, and bromoacetonitrile, which exclusively undergoes the ene-like reaction []. This difference in reactivity highlights the impact of halogen substituents on the surface reaction pathways of bifunctional molecules on silicon surfaces [].

Q6: What is the electronic ground state of cyanofluorocarbene (FCCN)?

A6: Negative-ion photoelectron imaging studies have revealed that cyanofluorocarbene (FCCN) possesses a closed-shell singlet ground state []. This information, combined with experimental data, allowed for the estimation of its adiabatic electron affinity (EA = 2.081 ± 0.002 eV) and singlet-triplet gap (ΔE(S-T) = 0.42 ± 0.04 eV) [].

Q7: How do halogen substituents affect the reactivity of halogenated acetonitriles on silicon surfaces?

A7: The type of halogen substituent significantly influences the reaction pathway of halogenated acetonitriles (X−CH2C≡N, X = F, Cl, Br) on Si(100)-2×1 surfaces []. While Fluoroacetonitrile favors a C≡N [2 + 2] cycloaddition-like reaction, chloroacetonitrile exhibits both [2 + 2] cycloaddition-like and ene-like reactions, and bromoacetonitrile exclusively undergoes the ene-like reaction []. This suggests that the halogen substituent plays a key role in dictating the reaction pathway of these molecules on silicon surfaces [].

Q8: How does the structure of α-(fluoromethyl)dehydroornithine and α-(fluoromethyl)dehydroputrescine impact their inhibitory activity?

A8: (E)-Dehydro analogues of α-(fluoromethyl)putrescine and -ornithine are significantly more potent inhibitors of ornithine decarboxylase (ODC) than their saturated counterparts []. This enhanced potency is particularly pronounced in the α-fluoromethyl series []. This difference highlights the impact of structural modifications, specifically the presence of the double bond, on the inhibitory activity of these compounds [].

Q9: Can the configurational stability of α-aryl-α-fluoroacetonitriles be influenced?

A9: While 2-(2-naphthyl)-2-fluoroacetonitrile is stable at high temperatures under neutral conditions [], it undergoes complete racemization within 10 hours in the presence of stoichiometric amounts of a guanidine base at room temperature []. This suggests that the presence of specific bases can significantly affect the configurational stability of these compounds [].

Q10: What analytical methods are available for separating enantiomers of 2-aryl-2-fluoroacetonitriles?

A10: High-performance liquid chromatography (HPLC) with chiral stationary phases has proven effective for the baseline enantioseparation of various 2-aryl-2-fluoroacetonitriles []. Notably, Chiralcel OD, Chiralpak AD, and Chiralpak AS demonstrated broad applicability, while Chiralcel OJ enabled the preparative separation of 2-(2-naphthyl)-2-fluoroacetonitrile enantiomers [].

Q11: How can the structure of Fluoroacetonitrile complexes be determined?

A11: X-ray crystallography has been successfully employed to elucidate the structure of the 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) bis(fluoroacetonitrile) complex [].

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